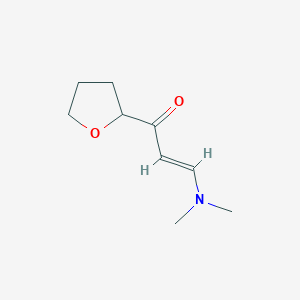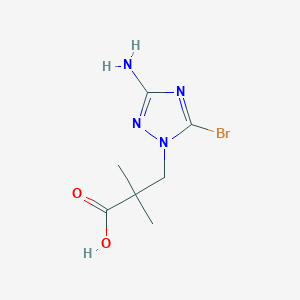
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid is a synthetic organic compound characterized by the presence of a triazole ring substituted with an amino and bromo group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic or basic conditions.
Amination: The amino group can be introduced via nucleophilic substitution reactions using ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
化学反应分析
Types of Reactions
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium thiolate or sodium azide under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding hydrogen-substituted compound.
Substitution: Formation of various substituted triazole derivatives.
科学研究应用
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique properties.
Chemical Research: Employed as a reagent or intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. The triazole ring can also engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids.
相似化合物的比较
Similar Compounds
- 3-(3-Amino-5-chloro-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid
- 3-(3-Amino-5-fluoro-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid
- 3-(3-Amino-5-iodo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid
Uniqueness
The presence of the bromo group in 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs
属性
分子式 |
C7H11BrN4O2 |
|---|---|
分子量 |
263.09 g/mol |
IUPAC 名称 |
3-(3-amino-5-bromo-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C7H11BrN4O2/c1-7(2,4(13)14)3-12-5(8)10-6(9)11-12/h3H2,1-2H3,(H2,9,11)(H,13,14) |
InChI 键 |
HIYPBPIACMLHNZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CN1C(=NC(=N1)N)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13076215.png)

![3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13076232.png)

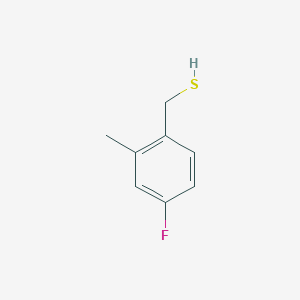
![4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13076261.png)
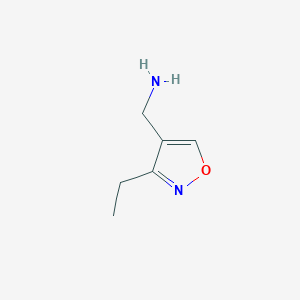
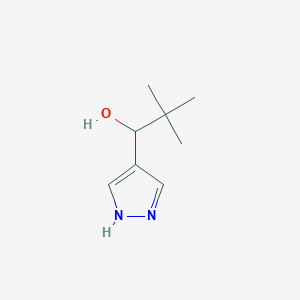
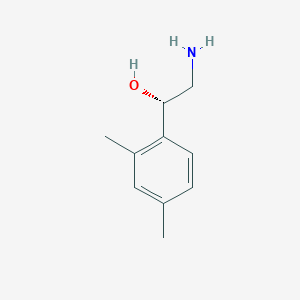
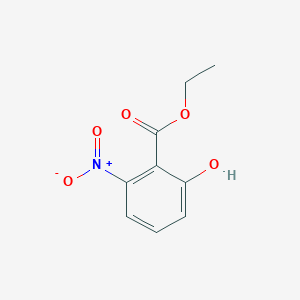
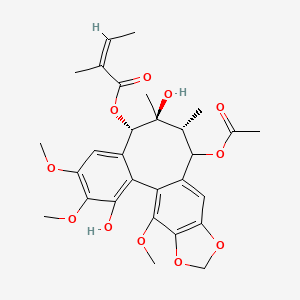
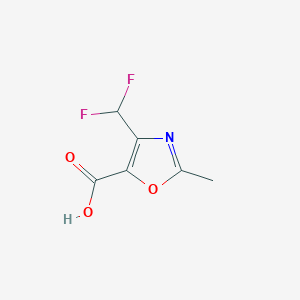
![2-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline](/img/structure/B13076283.png)
